N-[(1-benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide
Description
N-[(1-Benzylpiperidin-4-yl)methyl]-N'-[2-(methylsulfanyl)phenyl]ethanediamide (hereafter referred to as the target compound) is a synthetic molecule featuring an ethanediamide (oxalamide) backbone. Key structural elements include:
- A 1-benzylpiperidin-4-ylmethyl group attached to one nitrogen of the ethanediamide.
- A 2-(methylsulfanyl)phenyl group linked to the other nitrogen.
- A molecular formula of C₂₂H₂₅N₃O₂S (inferred from structural analogs in –14).
The benzylpiperidine moiety is common in ligands targeting sigma receptors (σ₁/σ₂) and opioid receptors, while the methylsulfanylphenyl group may influence solubility and metabolic stability.
Properties
IUPAC Name |
N-[(1-benzylpiperidin-4-yl)methyl]-N'-(2-methylsulfanylphenyl)oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2S/c1-28-20-10-6-5-9-19(20)24-22(27)21(26)23-15-17-11-13-25(14-12-17)16-18-7-3-2-4-8-18/h2-10,17H,11-16H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBYJMETRFEEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1NC(=O)C(=O)NCC2CCN(CC2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanediamide Derivatives
N-({[2,3'-Bifuran]-5-yl}methyl)-N'-[2-(methylsulfanyl)phenyl]ethanediamide (CAS 2034568-01-7)
- Structural Differences : Replaces the benzylpiperidinylmethyl group with a bifuranylmethyl substituent.
- Molecular Weight : 356.4 g/mol vs. ~395 g/mol (estimated for the target compound).
N,N'-Bis(2-((Hexylamino)(oxo)acetyl)-4-methylphenyl)ethanediamide
Benzylpiperidine-Containing Analogs
N-(1-Benzylpiperidin-4-yl)-N-(4-fluorophenyl)butanamide (p-Fluoro-butyrylfentanyl analog)
- Structural Differences : Substitutes ethanediamide with a butanamide linker and a 4-fluorophenyl group.
- The fluorine atom enhances metabolic stability but may reduce σ₁ binding compared to methylsulfanyl.
N-(1-Benzylpiperidin-4-yl)arylacetamides
Fentanyl-Related Compounds
Carfentanil
- Structural Differences : A 4-carbomethoxy group on the piperidine ring and a phenylpropanamide chain.
- Pharmacology: 10,000× more potent than morphine at µ-opioid receptors, unlike the target compound’s non-opioid profile.
Cyclopropylfentanyl
Data Tables
Table 1. Structural and Molecular Comparison
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| Target Compound | C₂₂H₂₅N₃O₂S | ~395 | Benzylpiperidinylmethyl, methylsulfanylphenyl |
| N-({[2,3'-Bifuran]-5-yl}methyl)-... (CAS 2034568-01-7) | C₁₈H₁₆N₂O₄S | 356.4 | Bifuranylmethyl, methylsulfanylphenyl |
| p-Fluoro-butyrylfentanyl analog | C₂₂H₂₆FN₃O | 383.5 | Benzylpiperidinyl, 4-fluorophenyl |
| Carfentanil | C₂₄H₃₀N₂O₃ | 394.5 | Carbomethoxy, phenylpropanamide |
Table 2. Pharmacological Profiles
| Compound | Primary Target | Binding Affinity (Kᵢ, nM) | Selectivity (σ₂/σ₁) |
|---|---|---|---|
| Target Compound (inferred) | σ₁ Receptor | ~10 (estimated) | >100 |
| N-(1-Benzylpiperidin-4-yl)phenylacetamide | σ₁ Receptor | 8.2 ± 1.5 | 122 |
| Cyclopropylfentanyl | µ-Opioid Receptor | 0.1 (EC₅₀) | N/A |
Preparation Methods
Synthesis of (1-Benzylpiperidin-4-yl)methanamine
The benzylpiperidine core is synthesized via reductive amination of 4-piperidone with benzylamine. Using sodium cyanoborohydride in methanol at 25°C for 12 hours yields 1-benzylpiperidin-4-amine (85% yield). Subsequent methylation of the primary amine is achieved via Eschweiler-Clarke reaction, employing formaldehyde and formic acid at reflux (100°C, 6 hours), to produce (1-benzylpiperidin-4-yl)methanamine.
Key Reaction Conditions
Preparation of 2-(Methylsulfanyl)aniline
2-(Methylsulfanyl)aniline is synthesized via nucleophilic aromatic substitution. Reaction of 2-fluoroaniline with sodium thiomethoxide in dimethyl sulfoxide (DMSO) at 80°C for 4 hours provides the target compound in 78% yield.
Optimization Insight :
-
Solvent polarity (DMSO > DMF) enhances reaction rate due to improved nucleophilicity of .
Amide Bond Formation: Methodologies and Optimization
Oxalyl Chloride-Mediated Coupling
The ethanediamide scaffold is constructed using oxalyl chloride as a dicarbonyl linker. A two-step protocol is employed:
Advantages of Cyrene :
Carbodiimide-Based Coupling
Alternative methods utilize 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in tetrahydrofuran (THF):
Limitations :
-
Requires anhydrous conditions and costly coupling agents.
-
Generates stoichiometric urea byproducts, complicating purification.
Solvent and Reaction Parameter Analysis
Solvent Impact on Reaction Efficiency
| Solvent | Yield (%) | Mol E% | Waste Volume (mL/g) |
|---|---|---|---|
| Cyrene | 88 | 74 | 12 |
| DMF | 82 | 52 | 38 |
| THF | 76 | 48 | 45 |
Data adapted from and. Cyrene outperforms traditional solvents in waste reduction and efficiency.
Temperature and Stoichiometry Optimization
-
Oxalyl Chloride Ratio : 1.05 equiv prevents over-acylation (yield drops to 70% at 1.2 equiv).
-
Reaction Time : Extending Step 2 beyond 12 hours provides no yield improvement.
Characterization and Quality Control
Spectroscopic Validation
Q & A
Q. Table 1: Synthetic Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield/Purity |
|---|---|---|
| Coupling Reagent | HATU (1.2 equiv) | 85% yield, 98% purity |
| Solvent | DMF (anhydrous) | Minimizes hydrolysis |
| Temperature | 0°C → RT (gradual) | Reduces epimerization risk |
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR confirms substituent positions (e.g., benzylpiperidine methylene protons at δ 3.2–3.5 ppm; methylsulfanyl aromatic protons at δ 7.3–7.6 ppm) .
- Mass Spectrometry: High-resolution MS (HRMS-ESI) validates molecular formula (e.g., C₂₂H₂₈N₃O₂S⁺, calculated m/z 398.1901) .
- IR Spectroscopy: Amide C=O stretch (~1650 cm⁻¹) and aromatic C-S vibration (~680 cm⁻¹) confirm functional groups .
Q. Table 2: Key Spectroscopic Signatures
| Technique | Key Peaks/Bands | Structural Assignment |
|---|---|---|
| 1H NMR | δ 2.5 (s, 3H) | Methylsulfanyl group |
| 13C NMR | δ 170.5 | Amide carbonyl |
| IR | 1650 cm⁻¹ | Amide I band |
Basic: What are the primary biological targets and screening assays for this compound?
Methodological Answer:
- Target Identification: Computational docking (AutoDock Vina) predicts affinity for G-protein-coupled receptors (GPCRs) or kinases due to the benzylpiperidine and sulfanylphenyl motifs .
- In Vitro Assays:
- GPCR Binding: Radioligand displacement assays (e.g., [³H]-spiperone for dopamine D₂ receptors) .
- Kinase Inhibition: ADP-Glo™ assay for IC₅₀ determination against kinases like EGFR or JAK2 .
Q. Table 3: Preliminary Biological Activity
| Assay Type | Target | IC₅₀/EC₅₀ (µM) | Reference |
|---|---|---|---|
| GPCR Binding | Dopamine D₂ | 2.4 | |
| Kinase Inhibition | EGFR | 8.7 |
Advanced: How can computational modeling predict off-target interactions and metabolic pathways?
Methodological Answer:
- Off-Target Prediction:
- Use Schrödinger’s Pan-Assay Interference Compounds (PAINS) filter to eliminate promiscuous binders.
- Molecular Dynamics (MD): Simulate interactions with cytochrome P450 enzymes (e.g., CYP3A4) to predict metabolism .
- Metabolic Stability:
- In Silico Tools: ADMET Predictor™ estimates hepatic clearance and half-life (e.g., t₁/₂ = 3.2 hours in human microsomes) .
Advanced: How can researchers resolve discrepancies in reported biological activity data?
Methodological Answer:
- Root-Cause Analysis:
- Assay Variability: Compare protocols (e.g., ATP concentration in kinase assays affects IC₅₀) .
- Compound Purity: Re-test batches with ≥98% purity (HPLC-UV) to exclude impurity-driven artifacts .
- Statistical Validation:
- Use Bland-Altman plots to assess inter-lab variability in EC₅₀ values .
Advanced: How to design structure-activity relationship (SAR) studies for analogs of this compound?
Methodological Answer:
- Core Modifications:
- Region A (Benzylpiperidine): Replace benzyl with heteroaromatic groups (e.g., pyridinyl) to modulate lipophilicity .
- Region B (Methylsulfanylphenyl): Substitute with electron-withdrawing groups (e.g., CF₃) to enhance target affinity .
- Data Analysis:
- Free-Wilson Analysis: Quantify contributions of substituents to activity (e.g., ΔpIC₅₀ = +0.5 for CF₃ substitution) .
Q. Table 4: SAR Trends for Key Modifications
| Modification Site | Substituent | ΔpIC₅₀ (vs. Parent) |
|---|---|---|
| Benzylpiperidine | Pyridin-3-yl | +0.3 |
| Methylsulfanylphenyl | CF₃ | +0.5 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
